![molecular formula C20H21NO3 B13443676 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between an isobenzofuran and a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring The carboxylic acid functional group is located on the isobenzofuran moiety
Métodos De Preparación
The synthesis of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-substituted benzoic acid derivatives.
Spirocyclization: The isobenzofuran intermediate undergoes spirocyclization with a piperidine derivative, often facilitated by a base such as sodium hydride.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions with these targets, potentially leading to therapeutic effects. The pathways involved in its mechanism of action include receptor binding, signal transduction, and metabolic pathways.
Comparación Con Compuestos Similares
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one:
3H-Spiro[2-benzofuran-1,4’-piperidine]: This compound has a similar spirocyclic structure but differs in the substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]-1-carboxylic acid |
InChI |
InChI=1S/C20H21NO3/c22-19(23)18-16-8-4-5-9-17(16)20(24-18)10-12-21(13-11-20)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,23) |
Clave InChI |
LCJVHOYFWSVEOW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=CC=CC=C3C(O2)C(=O)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


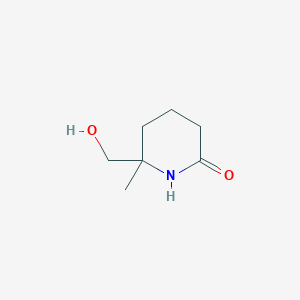
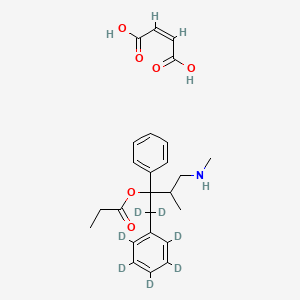
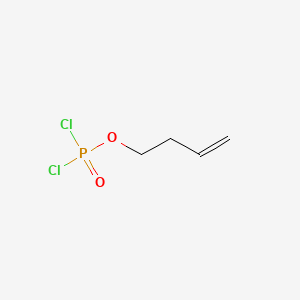
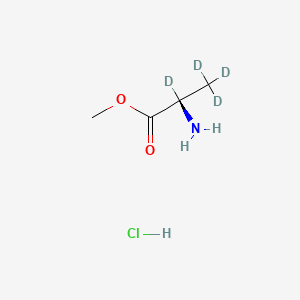
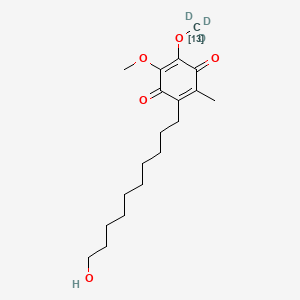
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
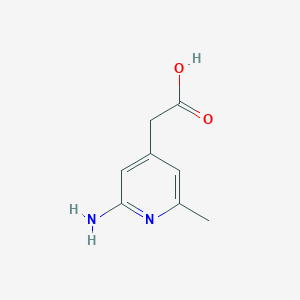
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
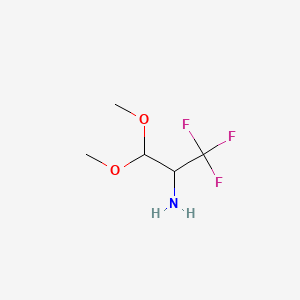
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
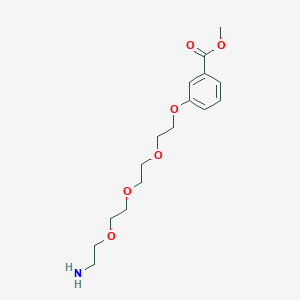

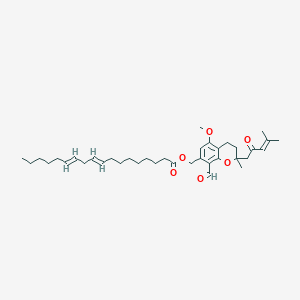
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
